molecular formula C16H11F3N2 B13723032 4-Amino-2-phenyl-8-trifluoromethylquinoline CAS No. 1189105-47-2

4-Amino-2-phenyl-8-trifluoromethylquinoline

Cat. No.: B13723032
CAS No.: 1189105-47-2
M. Wt: 288.27 g/mol
InChI Key: RODCJAYHWLVLAX-UHFFFAOYSA-N
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Description

4-Amino-2-phenyl-8-trifluoromethylquinoline is a chemical compound with the molecular formula C16H11F3N2 It is a quinoline derivative, characterized by the presence of an amino group at the 4-position, a phenyl group at the 2-position, and a trifluoromethyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-phenyl-8-trifluoromethylquinoline typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often require the use of specialized equipment and conditions to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenyl-8-trifluoromethylquinoline can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoline derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

4-Amino-2-phenyl-8-trifluoromethylquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-phenyl-8-trifluoromethylquinoline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Lacks the phenyl and trifluoromethyl groups.

    2-Phenylquinoline: Lacks the amino and trifluoromethyl groups.

    8-Trifluoromethylquinoline: Lacks the amino and phenyl groups.

Uniqueness

4-Amino-2-phenyl-8-trifluoromethylquinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity compared to similar compounds.

Properties

CAS No.

1189105-47-2

Molecular Formula

C16H11F3N2

Molecular Weight

288.27 g/mol

IUPAC Name

2-phenyl-8-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C16H11F3N2/c17-16(18,19)12-8-4-7-11-13(20)9-14(21-15(11)12)10-5-2-1-3-6-10/h1-9H,(H2,20,21)

InChI Key

RODCJAYHWLVLAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)N

Origin of Product

United States

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